N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
CAS No.: 748776-44-5
VCID: VC5773344
Molecular Formula: C16H16ClN3O4
Molecular Weight: 349.77
* For research use only. Not for human or veterinary use.
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide - 748776-44-5](/images/structure/VC5773344.png)
Description |
N-(4-Chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a complex organic compound with a molecular formula of C16H16ClN3O4 and a molecular weight of 349.77 g/mol. Its CAS number is 748776-44-5, indicating it is a well-defined chemical entity. This compound is typically available with a minimum purity of 0.95, suggesting its potential use in precise chemical applications. Synthesis and PreparationThe synthesis of N-(4-Chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involves multi-step organic synthesis. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve reactions such as nucleophilic substitution, condensation reactions, or coupling reactions to form the desired structure. Potential ApplicationsGiven its complex structure, N-(4-Chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide may have potential applications in pharmaceuticals or as an intermediate in organic synthesis. The presence of hydrazinecarbonyl and phenoxy groups suggests it could interact with biological targets, although specific biological activities or applications are not well-documented. Safety and HandlingHandling of N-(4-Chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide requires caution due to its chemical properties. While specific safety data sheets (SDS) are not provided, compounds with similar structures often require protective equipment and careful handling to avoid exposure. |
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CAS No. | 748776-44-5 |
Product Name | N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide |
Molecular Formula | C16H16ClN3O4 |
Molecular Weight | 349.77 |
IUPAC Name | N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide |
Standard InChI | InChI=1S/C16H16ClN3O4/c1-23-14-8-10(17)6-7-12(14)19-15(21)9-24-13-5-3-2-4-11(13)16(22)20-18/h2-8H,9,18H2,1H3,(H,19,21)(H,20,22) |
Standard InChIKey | KEOLNUGJHWDYMA-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)NN |
Solubility | not available |
PubChem Compound | 2375946 |
Last Modified | Aug 17 2023 |
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